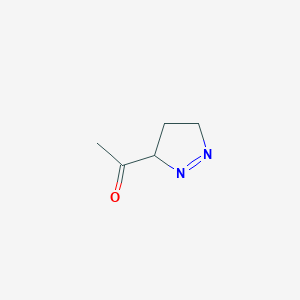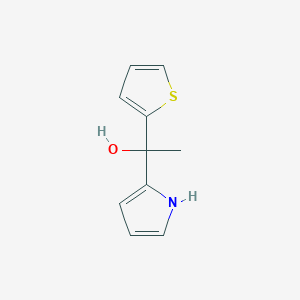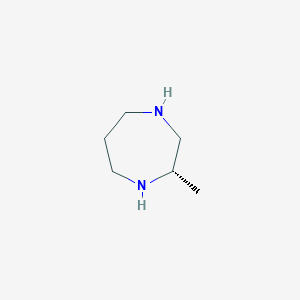
3-(6-tert-Butyl-3-pyridinyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-tert-ブチル-3-ピリジニル)アクリル酸は、tert-ブチル基とアクリル酸部分が置換されたピリジン環の存在によって特徴付けられる有機化合物です。
準備方法
合成経路と反応条件
3-(6-tert-ブチル-3-ピリジニル)アクリル酸の合成は、通常、6-tert-ブチル-3-ピリジンカルバルデヒドとマロン酸を塩基の存在下で反応させ、続いて脱カルボキシル化を行うことから始まります。反応条件には、エタノールやメタノールなどの溶媒の使用と、ナトリウムエトキシドやカリウムtert-ブトキシドなどの塩基の使用が含まれることがよくあります。反応は通常、出発物質の完全な転換を確実にするために還流条件下で行われます。
工業的生産方法
3-(6-tert-ブチル-3-ピリジニル)アクリル酸の工業的生産は、同様の合成経路を大規模で行う場合もあります。連続フロー反応器と最適化された反応条件の使用により、プロセス効率と収率が向上します。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
3-(6-tert-ブチル-3-ピリジニル)アクリル酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するピリジンN-オキシドを形成するために酸化することができます。
還元: 還元反応により、アクリル酸部分を対応するアルコールに変換することができます。
置換: 求電子置換反応は、特に窒素原子にオルト位とパラ位で、ピリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(例えば、臭素、塩素)やニトロ基などの求電子試薬は、酸性または塩基性条件下で導入することができます。
生成される主要な生成物
酸化: ピリジンN-オキシド。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化ピリジン誘導体。
科学研究への応用
3-(6-tert-ブチル-3-ピリジニル)アクリル酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 独自の構造特徴のために、潜在的な薬物候補として研究されています。
産業: 特定の特性を持つ特殊化学薬品や材料の開発に使用されています。
科学的研究の応用
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
作用機序
3-(6-tert-ブチル-3-ピリジニル)アクリル酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。アクリル酸部分はマイケル付加反応に関与することができ、ピリジン環は金属イオンとの配位または生体分子との水素結合に関与することができます。これらの相互作用は、さまざまな生化学経路を調節し、観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
3-(3-ピリジル)アクリル酸: tert-ブチル基がなく、化学的および生物学的特性が異なります。
6-tert-ブチル-3-ピリジンカルボン酸: アクリル酸部分の代わりにカルボン酸基が含まれています。
tert-ブチルアクリレート: ピリジン環がなく、反応性と用途が異なります。
独自性
3-(6-tert-ブチル-3-ピリジニル)アクリル酸は、tert-ブチル置換ピリジン環とアクリル酸部分の組み合わせにより、ユニークな化合物です。この構造配置は、異なる化学反応性と潜在的な生物活性を付与し、さまざまな研究用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
3-(3-Pyridyl)acrylic acid: Similar structure but lacks the tert-butyl group.
4-(6-(tert-Butyl)pyridin-3-yl)acrylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and lipophilicity, making it a valuable compound in various applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+ |
InChIキー |
PSVWSZRSVYEQHH-FNORWQNLSA-N |
異性体SMILES |
CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O |
正規SMILES |
CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![(Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11768584.png)
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
![2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid](/img/structure/B11768598.png)

![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
